molecular formula C5H8N4 B062779 2-Hydrazino-5-methylpyrazine CAS No. 165124-42-5

2-Hydrazino-5-methylpyrazine

Cat. No.: B062779
CAS No.: 165124-42-5
M. Wt: 124.14 g/mol
InChI Key: YKQUFARIFDGGNF-UHFFFAOYSA-N
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Description

It is a derivative of hydrazine and pyrazine, both of which are known for their utility in numerous chemical reactions and biological activities. The hydrazino group attached to the pyrazine ring allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazino-5-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrazine in a molar ratio of 1:1. This mixture is heated to a temperature range of 60-80°C and allowed to react for several hours. After the reaction is complete, the mixture is cooled and crystallized to obtain the target product .

Industrial Production Methods: In industrial settings, the synthesis of pyrazine derivatives often involves catalytic systems. For example, pyrazine compounds can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other catalytic systems such as copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have also been used for the preparation of pyrazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-5-methylpyrazine undergoes various types of chemical reactions, including:

    Coupling Reactions: The hydrazino group can act as a nucleophile, participating in coupling reactions to form new carbon-nitrogen bonds.

    Condensation Reactions: It can also undergo condensation reactions, where it reacts with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine derivatives with various functional groups attached to the ring .

Scientific Research Applications

2-Hydrazino-5-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-methylpyrazine involves its interaction with biological targets, leading to various therapeutic effects. For instance, some derivatives of this compound have been found to exhibit antihypertensive activity by interacting with specific receptors in the cardiovascular system. The hydrazino group allows the compound to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

2-Hydrazino-5-methylpyrazine can be compared with other similar compounds such as:

    2-Hydrazinopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Methylpyrazine-2-carboxylic acid: A derivative with a carboxyl group instead of a hydrazino group.

    2-Amino-5-methylpyrazine: Contains an amino group instead of a hydrazino group.

Uniqueness: The uniqueness of this compound lies in its hydrazino group, which provides distinct reactivity and potential for forming various derivatives with unique biological and chemical properties.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQUFARIFDGGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609548
Record name 2-Hydrazinyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165124-42-5
Record name 2-Hydrazinyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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